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Compound of Interest

Compound Name: 4-(Bromomethyl)phenol

Cat. No.: B1630418

A comprehensive guide to the spectroscopic nuances of 4-(Bromomethyl)phenol and its
ortho- and meta-isomers, providing researchers, scientists, and drug development
professionals with a critical comparative analysis based on nuclear magnetic resonance
(NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

In the realm of synthetic chemistry and drug discovery, the precise identification and
characterization of isomeric compounds are paramount. Subtle differences in the substitution
patterns on an aromatic ring can lead to vastly different chemical reactivity and biological
activity. This guide provides an in-depth spectroscopic comparison of three key isomers: 4-
(Bromomethyl)phenol, 2-(Bromomethyl)phenol, and 3-(Bromomethyl)phenol. By examining
their distinct signatures in *H NMR, 13C NMR, IR spectroscopy, and mass spectrometry, we
offer a valuable resource for unambiguous identification and a deeper understanding of their
structural properties.

At a Glance: A Comparative Overview of
Spectroscopic Data

The following tables summarize the key spectroscopic data for the three isomers of
bromomethylphenol. This quantitative data provides a direct comparison of their characteristic
chemical shifts, vibrational frequencies, and mass-to-charge ratios.
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Compound H NMR (CDCls, 6 ppm)

~7.28 (d, 2H, Ar-H), ~6.83 (d, 2H, Ar-H), ~4.8 (s,

4-(Bromomethyl)phenol
1H, OH), ~4.48 (s, 2H, CH2Br)

~7.2-6.8 (M, 4H, Ar-H), ~5.0 (br s, 1H, OH), ~4.6

2-(Bromomethyl)phenol
( yhp (s, 2H, CH2Br)

7.10-7.15 (t, 1H), 6.86-6.89 (d, 1H), 6.80 (d,
3-(Bromomethyl)phenol 1H), 6.67-6.71 (m, 1H), 4.35-4.36 (d, 2H), 3.80-
3.94 (broad peak, 1H)[1]

Compound 13C NMR (CDCls, 6 ppm)

~155.4 (C-OH), ~130.5 (Ar-CH), ~129.8 (Ar-C-

4-(Bromomethyl)phenol
CHzBr), ~115.8 (Ar-CH), ~33.1 (CH2Br)

Predicted values suggest distinct aromatic and
2-(Bromomethyl)phenol ] )
benzylic carbon signals.

No experimental data found. Predicted values
3-(Bromomethyl)phenol would show six distinct aromatic carbon signals

and one benzylic carbon signal.
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Compound IR (cm™1)

~3300-3400 (O-H stretch, broad), ~3030 (Ar C-
H stretch), ~1600, 1500 (C=C aromatic stretch),
~1240 (C-O stretch), ~820 (para-disubstituted
C-H bend)

4-(Bromomethyl)phenol

~3300-3400 (O-H stretch, broad), ~3030 (Ar C-
H stretch), ~1600, 1500 (C=C aromatic stretch),
~1230 (C-O stretch), ~750 (ortho-disubstituted
C-H bend)

2-(Bromomethyl)phenol

~3300-3400 (O-H stretch, broad), ~3030 (Ar C-
H stretch), ~1600, 1500 (C=C aromatic stretch),
~1250 (C-O stretch), ~780, 690 (meta-
disubstituted C-H bend)

3-(Bromomethyl)phenol

Compound Mass Spectrometry (m/z)

Molecular lon [M]*: 186/188 (due to Br
4-(Bromomethyl)phenol isotopes). Key fragments: 107 ([M-Br]*), 77
([CeHs]*).

Molecular lon [M]*: 186/188. Key fragments:

2-(Bromomethyl)phenol
107 ([M-Br]*+), 77 ([CeHs] ).

Molecular lon [M]*: 187.0 (M+H)*[1]. Key

3-(Bromomethyl)phenol
fragments: 107 ([M-Br]*), 77 ([CeHs]™).

Experimental Workflow: A Guide to Spectroscopic
Analysis

The following diagram outlines the logical workflow for the spectroscopic comparison of the 4-
(Bromomethyl)phenol isomers.
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Spectroscopic Comparison Workflow

Sample Preparation
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3-(Bromomethyl)phenol

Spectroscopic Analysis
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Structural Elucidation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1630418#spectroscopic-comparison-of-4-
bromomethyl-phenol-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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